molecular formula C18H40O4P2S4Zn B12682002 Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) CAS No. 14548-63-1

Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate)

Cat. No.: B12682002
CAS No.: 14548-63-1
M. Wt: 576.1 g/mol
InChI Key: ARDCFNODWCGPTI-UHFFFAOYSA-L
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Description

Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) is a coordination compound featuring zinc bound to the anion of a dithiophosphoric acid ester. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O-isobutyl and O-pentyl dithiophosphoric acid esters. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

ZnO+2(RO)2PS2HZn[(RO)2PS2]2+H2O\text{ZnO} + 2 \text{(RO)$_2$PS$_2$H} \rightarrow \text{Zn[(RO)$_2$PS$_2$]$_2$} + \text{H$_2$O} ZnO+2(RO)2​PS2​H→Zn[(RO)2​PS2​]2​+H2​O

where ( \text{R} ) represents the O-isobutyl and O-pentyl groups.

Industrial Production Methods

Industrial production of Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiophosphate groups to thiophosphates.

    Substitution: The dithiophosphate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of zinc complexes with different ligands .

Scientific Research Applications

Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions and as a reagent in the synthesis of other coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Widely used as an additive in lubricants and greases to enhance their anti-wear and anti-corrosion properties

Mechanism of Action

The mechanism by which Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) exerts its effects involves the formation of a protective tribofilm on solid surfaces. This tribofilm reduces friction and wear, making the compound an effective additive in lubricants. The molecular targets include metal surfaces, where the compound forms a thin layer that prevents direct metal-to-metal contact .

Comparison with Similar Compounds

Similar Compounds

  • Zinc bis(O-isopropyl) (O-hexyl) bis(dithiophosphate)
  • Zinc bis(O-ethyl) (O-octyl) bis(dithiophosphate)
  • Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate)

Uniqueness

Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) is unique due to its specific combination of O-isobutyl and O-pentyl groups, which provide a balance of solubility and reactivity. This makes it particularly effective as an anti-wear additive in lubricants compared to other similar compounds .

Properties

CAS No.

14548-63-1

Molecular Formula

C18H40O4P2S4Zn

Molecular Weight

576.1 g/mol

IUPAC Name

zinc;2-methylpropoxy-pentoxy-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C9H21O2PS2.Zn/c2*1-4-5-6-7-10-12(13,14)11-8-9(2)3;/h2*9H,4-8H2,1-3H3,(H,13,14);/q;;+2/p-2

InChI Key

ARDCFNODWCGPTI-UHFFFAOYSA-L

Canonical SMILES

CCCCCOP(=S)(OCC(C)C)[S-].CCCCCOP(=S)(OCC(C)C)[S-].[Zn+2]

Origin of Product

United States

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